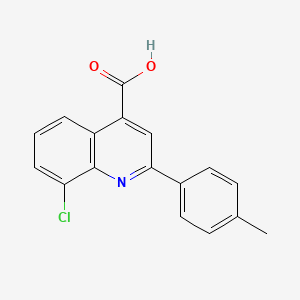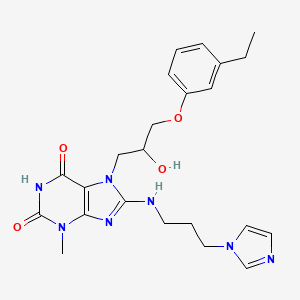
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that occur in various natural products. It also contains a methoxyethyl group and a 3-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonamide group, and the 3-fluorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism and Disposition in Humans : Research on similar compounds has shown that metabolism predominantly occurs through oxidative pathways, with significant contributions from enzymes like monoamine oxidase-B. This indicates that compounds structurally related to the query may also undergo complex biotransformation processes involving multiple metabolic routes (Shaffer et al., 2008).
Pharmacokinetic Profile after Topical Application : Studies on related compounds have explored their pharmacokinetic profiles following topical application, revealing low systemic absorption and highlighting the significance of understanding the percutaneous absorption and systemic circulation levels for compounds applied dermally (Duchêne et al., 1992).
Potential Therapeutic Applications
- Orexin Receptor Antagonists for Insomnia Treatment : Compounds targeting orexin receptors, showing promise in insomnia treatment, have been subject to pharmacokinetic studies, emphasizing the role of oxidative metabolism and identifying principal circulating components and metabolites in plasma. This research underscores the exploration of novel therapeutic agents and their metabolic pathways (Renzulli et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to a series of biochemical reactions . The specifics of these interactions and the resulting changes would require more detailed studies.
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds have been found to have various adme properties
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels . The specifics of these effects would require more detailed studies.
Action Environment
It can be anticipated that various factors, such as ph, temperature, and the presence of other molecules, might influence the compound’s action .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-17-8-13(15-9-17)21(18,19)16-7-12(20-2)10-4-3-5-11(14)6-10/h3-6,8-9,12,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHDXLTSGYTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

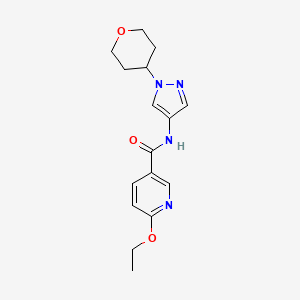
![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)
![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
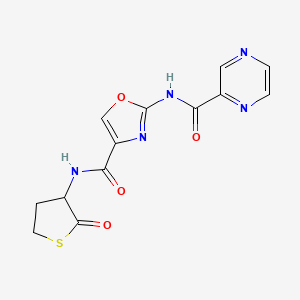
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)
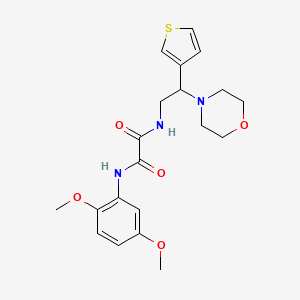
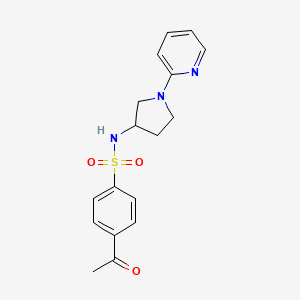
![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)
